molecular formula C7H5BrClF B133168 3-Chloro-2-fluorobenzyl bromide CAS No. 85070-47-9

3-Chloro-2-fluorobenzyl bromide

Cat. No. B133168
CAS RN: 85070-47-9
M. Wt: 223.47 g/mol
InChI Key: HYILLTADABKYHO-UHFFFAOYSA-N
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Description

3-Chloro-2-fluorobenzyl bromide is a halogenated organic compound that is not directly discussed in the provided papers. However, related compounds with similar halogen substitutions on aromatic rings are mentioned, which can provide insights into the reactivity and properties of such compounds. For instance, the chemoselective functionalization of halogenated pyridines and the synthesis of various benzyl derivatives are discussed, which may share some chemical behavior with 3-chloro-2-fluorobenzyl bromide .

Synthesis Analysis

The synthesis of halogenated benzyl compounds is often achieved through reactions involving halogenated starting materials. For example, the synthesis of tris-2-chlorobenzylamine and tris-2-bromobenzylamine from 2-chlorobenzyl chloride and 2-bromobenzyl bromide, respectively, is described, which involves the reaction with aqueous ammonia in ethanol . This suggests that similar methods could potentially be applied to synthesize 3-chloro-2-fluorobenzyl bromide from corresponding halogenated precursors.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be influenced by the presence of halogen atoms. For instance, the crystal structures of fluoro-substituted carbocations show that fluorine can form bridges with anions, resulting in distorted trigonal bipyramidal environments around the carbenium centers . This indicates that the molecular structure of 3-chloro-2-fluorobenzyl bromide might also be influenced by the presence of fluorine and chlorine atoms, potentially affecting its reactivity.

Chemical Reactions Analysis

The chemical reactivity of halogenated benzyl compounds can vary depending on the position and type of halogen substituents. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine shows that different conditions can lead to selective substitution at different positions . This suggests that 3-chloro-2-fluorobenzyl bromide may also undergo selective chemical reactions based on the choice of reaction conditions and catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are significantly affected by their halogen substituents. For example, the gas phase molecular structures of various 2-halobenzoyl chlorides indicate that the size of the ortho halogen affects the molecular conformation and bond distances . Similarly, the presence of fluorine and chlorine in 3-chloro-2-fluorobenzyl bromide is likely to influence its physical properties, such as boiling point, density, and solubility, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Synthesis and Crystal Structure

  • 3-Chloro-2-fluorobenzyl bromide has been used in synthesizing compounds like 2,9-bis(2-fluorobenzyl)-β-carbolinium bromide, demonstrating potential as an anticancer agent. The compound's crystal structure was determined using X-ray single-crystal diffraction, showing its orthorhombic space group with specific dimensions (Mohideen et al., 2017).

Radiochemical Applications

  • In the field of radiochemistry, derivatives of 3-Chloro-2-fluorobenzyl bromide have been utilized in asymmetric synthesis of fluorinated α-amino acids, which are important for positron emission tomography (PET) imaging. This includes the development of procedures for synthesizing specific fluorobenzyl bromides with high radiochemical yields (Zaitsev et al., 2002).

Corrosion Inhibition

  • A study on ionic liquids revealed that 3-(4-fluorobenzyl)-1-methyl-1H-imidazol-3-ium bromide, a compound derived from 3-Chloro-2-fluorobenzyl bromide, acts as an effective corrosion inhibitor for mild steel in acidic solutions. The study used computational and electrochemical methods to demonstrate high inhibition effectiveness (Bhaskaran et al., 2019).

Chemical Analysis and Reaction Studies

  • The vibronic emission spectrum of jet-cooled 3-chloro-4-fluorobenzyl radical, derived from 3-Chloro-2-fluorobenzyl bromide, was observed and analyzed to investigate the formation and reaction paths of the radical. This study aids in understanding the chemical behavior of similar compounds (Lee, 2021).

Safety And Hazards

3-Chloro-2-fluorobenzyl bromide is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective measures such as gloves, protective clothing, eye protection, and face protection should be used .

properties

IUPAC Name

1-(bromomethyl)-3-chloro-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYILLTADABKYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335079
Record name 3-Chloro-2-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-fluorobenzyl bromide

CAS RN

85070-47-9
Record name 3-Chloro-2-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-chloro-2-fluorobenzene
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Synthesis routes and methods

Procedure details

To a solution of (3-chloro-2-fluoro-phenyl)-methanol (3.2 g, 20 mmol) in DCM (20 mL) was added dropwise PBr3 (1 mL) at 0° C. The reaction mixture was stirred at room temperature for another 1 hour before quenching with satd. aq. NaHCO3 solution. The organic layer was washed with brine, dried over anhy. Na2SO4, filtered and concentrated in vacuo to give the desired product without further purification (4.1 g, 92%). MS: 223.2 (M+H)+.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
QQ He, X Zhang, HQ Wu, SX Gu, XD Ma… - Bioorganic & medicinal …, 2011 - Elsevier
… After being stirred for 30 min, a solution of 3-chloro-2-fluorobenzyl bromide (488 mg, 2.2 mmol) or 2-fluorobenzyl bromide (414 mg, 2.2 mmol) in THF (3 mL) was added dropwise at 60 C…
Number of citations: 17 www.sciencedirect.com
S Rádl, J Stach, O Píša, J Cinibulk… - Journal of …, 2016 - Wiley Online Library
… The principal advantage of the process is the fact that the most expensive intermediate (3-chloro-2-fluorobenzyl bromide) is used in the penultimate step. The preferred variant, the seven…
Number of citations: 12 onlinelibrary.wiley.com
QQ He, SX Gu, J Liu, HQ Wu, X Zhang, LM Yang… - Bioorganic & medicinal …, 2011 - Elsevier
… After being stirred for 30 min, a solution of 3-chloro-2-fluorobenzyl bromide (488 mg, 2.2 mmol) in THF (3 mL) was added dropwise at 60 C. The mixture was stirred for further 1 h to give …
Number of citations: 17 www.sciencedirect.com
Y Zhou, J Wang, Z Gu, S Wang, W Zhu… - Chemical …, 2016 - ACS Publications
… 3-Chloro-2-fluorobenzyl bromide (327) was prepared by selective fluorination (294) of 2,3-dichlorobenzaldehyde (325) and reduction with NaBH 4 followed by bromination (Scheme 44)…
Number of citations: 205 pubs.acs.org
AM Starosotnikov, MA Bastrakov - International Journal of Molecular …, 2023 - mdpi.com
… Negishi coupling of methyl 2,6-difluoro-3-iodobenzoate (59) and 3-chloro-2-fluorobenzyl bromide (60) followed by ester hydrolysis afforded highly functionalized intermediate 61. …
Number of citations: 6 www.mdpi.com
C Bi, L Schäkel, S Mirza, K Sylvester, J Pelletier… - Bioorganic …, 2023 - Elsevier
… 1,2,3,4-Tetrahydroisoquinoline (0.28 mL, 2.25 mmol) was added to 3-chloro-2-fluorobenzyl bromide (603 mg, 2.70 mmol) to yield the precursor of 13b (435 mg, 70 %). Then 1.90 mL …
Number of citations: 4 www.sciencedirect.com
LA Sorbera, N Serradell - Drugs of the Future, 2006 - access.portico.org
… The organozinc reagent (XI), prepared by reaction of 3-chloro2-fluorobenzyl bromide (X) with zinc powder in the presence of trimethylsilyl chloride and 1,2-dibromoethane, is coupled …
Number of citations: 32 access.portico.org
W Xue, J Tian, XS Wang, J Xia, S Wu - Bioorganic chemistry, 2019 - Elsevier
… Treatment of 3-chloro-2-fluorobenzyl bromide as outlined in general procedure D provided XWJ24 as light yellow solids in 41.6% yield. mp: >250 C. ESI-MS (m/z): 403.19 [M+H] + . …
Number of citations: 14 www.sciencedirect.com

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